{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate
Overview
Description
ML-792 is a potent and selective SAE inhibitor with nanomolar potency in cellular assays. ML-792 selectively blocks SAE enzyme activity and total SUMOylation, thus decreasing cancer cell proliferation. Moreover, Induction of the MYC oncogene increased the ML-792-mediated viability effect in cancer cells, thus indicating a potential application of SAE inhibitors in treating MYC-amplified tumors. ML-792 provides rapid loss of endogenously SUMOylated proteins, thereby facilitating novel insights into SUMO biology.
Scientific Research Applications
Domino Reactions in Chemistry
The compound is involved in domino reactions, a process characterized by multiple bond-forming transformations under a single set of conditions, leading to the formation of complex molecules from simpler substrates. This kind of reaction is significant in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and material science (Erkin & Ramsh, 2014).
Hydrogen-bonded Molecular Structures
This chemical plays a role in forming hydrogen-bonded molecular structures, an essential aspect of crystallography and material science. Understanding these structures is crucial for designing new materials and drugs (Portilla et al., 2007).
Heteroaromatic Ligands and Their Synthesis
The synthesis of heteroaromatic ligands containing pyrimidine rings is another area of research. These ligands are essential for developing pharmaceuticals, agrochemicals, and other industrial chemicals (Ivashchenko et al., 1980).
Photodynamic Therapy in Cancer Treatment
A significant application is in the synthesis of compounds used in photodynamic therapy for cancer treatment. These compounds, when exposed to a specific type of light, produce a form of oxygen that kills nearby cells, making them useful in treating certain types of cancers (Pişkin et al., 2020).
Designing Antitumor and Antimicrobial Agents
The compound is also integral in designing antitumor and antimicrobial agents. The development of these agents is crucial in addressing growing concerns over drug-resistant strains of bacteria and the need for more effective cancer treatments (Titi et al., 2020).
Antiviral Activity
This compound is involved in research for synthesizing molecules with antiviral activity. Developing new antiviral drugs is increasingly important due to the emergence of new viral diseases and the growing resistance to existing antivirals (Petrie et al., 1985).
properties
IUPAC Name |
[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKLTWSXFDLLP-OGWOLHLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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